molecular formula C23H27N3OS B3012589 N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893788-34-6

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Katalognummer B3012589
CAS-Nummer: 893788-34-6
Molekulargewicht: 393.55
InChI-Schlüssel: SMUYTWUMMCLVDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of quinazoline, a type of nitrogen-containing heterocycle . Quinazoline derivatives have been studied for their diverse biological activities, including anti-HIV, anticancer, antifungal, antibacterial, and more .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Quinazoline derivatives are known to participate in a variety of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The unique structure of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide may interact with various cellular targets, such as kinases involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound could potentially exhibit antiproliferative effects against cancer cell lines .

Antibacterial and Antifungal Applications

The structural complexity of quinazoline derivatives lends itself to the exploration of antibacterial and antifungal activities. This compound could be designed to target bacterial cell wall synthesis or fungal cell membrane integrity, providing a new avenue for treating resistant strains of bacteria and fungi .

Antiviral Properties

Research into quinazoline derivatives has shown promise in the development of antiviral agents. The compound could be investigated for its ability to inhibit viral entry into host cells or interfere with viral replication, which is crucial in the fight against emerging viral diseases .

Neuroprotective Effects

Quinazoline derivatives have been associated with neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of quinazoline derivatives make them candidates for the treatment of chronic pain and inflammatory conditions. This compound could be evaluated for its efficacy in reducing inflammation and pain sensation through modulation of inflammatory cytokines and pain signaling pathways .

Cardiovascular Applications

Some quinazoline derivatives have shown cardiovascular benefits, such as vasodilation and blood pressure reduction. This compound could be explored for its potential to act on cardiovascular targets, offering a new approach to treating hypertension and other cardiovascular disorders .

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinazoline derivatives are known to inhibit certain enzymes or interact with various receptors .

Zukünftige Richtungen

Further studies could explore the synthesis, characterization, and biological activity of this compound. Given the diverse biological activities of quinazoline derivatives, this compound could potentially have interesting applications in medicinal chemistry .

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-2-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYTWUMMCLVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.